2-(Piperidin-4-yl)benzoic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic hydrochloride salts. The primary International Union of Pure and Applied Chemistry name for this compound is 2-piperidin-4-ylbenzoic acid hydrochloride, which accurately describes the structural relationship between the benzoic acid core and the attached piperidine substituent. This nomenclature system clearly identifies the position of attachment (2-position on the benzoic acid ring) and the specific carbon on the piperidine ring (4-position) that forms the connection to the aromatic system. The hydrochloride designation indicates that the compound exists as a salt formed between the basic nitrogen of the piperidine ring and hydrochloric acid.
Alternative systematic names found in chemical databases include variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound is also correctly referred to as 2-(piperidin-4-yl)benzoic acid;hydrochloride, where the semicolon notation indicates the salt relationship between the organic base and the inorganic acid. Some literature sources use the expanded form 2-[piperidin-4-yl]benzoic acid hydrochloride, where brackets emphasize the substituent nature of the piperidine ring. These naming variations all conform to International Union of Pure and Applied Chemistry guidelines while providing slightly different emphases on the structural features of the molecule.
The compound's synonyms reflect its diverse applications and the evolution of chemical nomenclature practices across different industries and research fields. In pharmaceutical literature, the compound is frequently identified by its Chemical Abstracts Service number 1955554-64-9, which provides an unambiguous identifier regardless of naming conventions. The PubChem database assigns this compound the identifier CID 122163549, facilitating cross-referencing across multiple chemical information systems. Research publications sometimes employ shortened forms such as 2-(4-piperidinyl)benzoic acid hydrochloride, though these abbreviated versions are less preferred in formal systematic nomenclature.
Molecular Formula and Structural Representation
The molecular formula of this compound is C12H16ClNO2, which accurately reflects the elemental composition of the hydrochloride salt. This formula indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms in each molecule of the compound. The molecular weight calculated from this formula is 241.71 grams per mole, which accounts for the additional hydrogen and chlorine atoms incorporated during salt formation compared to the parent acid. The formula represents a significant increase in molecular mass from the parent compound 2-(Piperidin-4-yl)benzoic acid (C12H15NO2, molecular weight 205.25 grams per mole) due to the addition of hydrogen chloride.
Structural representation of this compound employs multiple standardized chemical notation systems to convey three-dimensional molecular architecture and connectivity. The Simplified Molecular Input Line Entry System notation for the compound is O=C(C1=C(C2CCNCC2)C=CC=C1)O.Cl, which provides a linear textual representation of the molecular structure including the salt relationship. This notation clearly shows the carboxylic acid functional group (O=C(...O)), the benzene ring system, the piperidine ring structure (C2CCNCC2), and the separate chloride ion. The International Chemical Identifier representation is InChI=1S/C12H15NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H, which provides a more detailed structural description including stereochemical information and protonation states.
The three-dimensional structural characteristics of this compound reveal important conformational features that influence its chemical and physical properties. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings containing nitrogen. The attachment point at the 4-position of the piperidine ring places the benzoic acid moiety in an equatorial position relative to the ring, minimizing steric hindrance and allowing for optimal molecular geometry. The carboxylic acid group on the benzoic acid ring can participate in hydrogen bonding interactions, while the protonated nitrogen in the piperidine ring serves as a hydrogen bond donor when forming the ammonium ion. These structural features contribute to the compound's enhanced water solubility and crystalline stability compared to the neutral parent molecule.
Protonation States and Salt Formation Mechanisms
The salt formation mechanism for this compound follows fundamental acid-base chemistry principles governing the interaction between organic amines and strong mineral acids. The piperidine nitrogen atom possesses a lone pair of electrons that exhibits basic character, enabling it to accept a proton from hydrochloric acid through a classical acid-base reaction. This protonation transforms the neutral tertiary amine into a positively charged ammonium ion, while the chloride ion serves as the counterion to maintain electrical neutrality in the resulting salt. The reaction can be represented as: piperidine-benzoic acid + HCl → [piperidinium-benzoic acid]+ Cl-, where the square brackets indicate the ionic nature of the protonated species.
The protonation state of the nitrogen atom significantly influences the physical and chemical properties of the resulting hydrochloride salt compared to the parent compound. In the neutral form, the nitrogen atom retains its lone pair of electrons and exhibits typical tertiary amine characteristics, including limited water solubility due to the predominantly hydrophobic nature of the aromatic and aliphatic portions of the molecule. Upon protonation, the formation of the positively charged ammonium center creates a highly polar region within the molecule, dramatically increasing its dipole moment and enhancing interactions with polar solvents, particularly water. This enhanced polarity results from the ionic bonding between the ammonium cation and chloride anion, which generates large dipole moments and facilitates dissolution in aqueous media.
The thermodynamic stability of the hydrochloride salt form contributes to its widespread use in pharmaceutical and research applications where consistent chemical composition is essential. The salt formation effectively locks the protonation state of the nitrogen atom, preventing the pH-dependent equilibrium between protonated and neutral forms that would occur with the free base. This stability ensures that the compound maintains consistent solubility characteristics and chemical reactivity across a range of storage and handling conditions. The crystalline nature of the hydrochloride salt also provides advantages in terms of shelf stability, as the ionic interactions between the ammonium cation and chloride anion contribute to a well-ordered crystal lattice that resists degradation processes such as oxidation or hydrolysis that might affect the neutral parent compound.
The mechanism of salt formation involves specific molecular interactions that can be understood through examination of the electronic structure changes occurring during protonation. The piperidine nitrogen atom in the neutral parent compound exhibits sp3 hybridization with a pyramidal geometry, where the lone pair occupies one of the four tetrahedral positions. During protonation, this lone pair forms a coordinate covalent bond with the incoming proton from hydrochloric acid, resulting in a tetrahedral ammonium center with four equivalent nitrogen-hydrogen or nitrogen-carbon bonds. The positive charge developed on the nitrogen atom is stabilized through inductive effects from the attached carbon atoms and through electrostatic interaction with the chloride counterion. This charge stabilization contributes to the overall thermodynamic favorability of the salt formation reaction and explains why hydrochloride salts of organic amines are generally stable under ambient conditions.
Properties
IUPAC Name |
2-piperidin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQRZODSGMXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Intermediate Formed |
|---|---|---|---|
| 1 | Aldol Condensation | Methyl 3-oxobutanoate, piperidine, MeOH | Diethyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate |
| 2 | Alkaline Hydrolysis | NaOH, H2O/EtOH, HCl acidification | 3-(2-Bromophenyl)pentanedioic acid |
| 3 | Cyclization | Urea, 180–210°C | 4-(2-Bromophenyl)piperidine-2,6-dione |
| 4 | Reductive Ring-Opening | NaBH4-BF3·THF, THF, 40–100°C | 4-(2-Bromophenyl)piperidine |
| 5 | Boc Protection | Di-tert-butyl dicarbonate, Na2CO3, THF/H2O | tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate |
| 6 | Lithiation-Carboxylation | n-BuLi, CO2, THF, -100°C to -60°C | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid |
| 7 | Deprotection & Salt Formation | HCl (gaseous or in dioxane) | This compound |
Detailed Process Analysis
Aldol Condensation
The synthesis initiates with the reaction of 2-bromobenzaldehyde with methyl 3-oxobutanoate in methanol, catalyzed by piperidine (0.2–0.4 equiv). This Claisen-Schmidt condensation proceeds at -20°C to 20°C, followed by reflux (50–100°C) for 1–6 hours. The product, a pentanedioate ester, is isolated via recrystallization or chromatographic purification. Critical parameters include the molar ratio of aldehyde to β-ketoester (1:2–3) and the use of methanol as both solvent and nucleophile source.
Alkaline Hydrolysis
Saponification of the ester groups is achieved using aqueous NaOH (2–3 equiv) in ethanol/water under reflux. Subsequent acidification with HCl precipitates 3-(2-bromophenyl)pentanedioic acid, which is filtered and dried. Yields exceed 85% when the hydrolysis is conducted for 4–8 hours.
Cyclization to Piperidine-2,6-dione
Heating 3-(2-bromophenyl)pentanedioic acid with urea (1–1.1 equiv) at 180–210°C for 2–10 hours induces cyclodehydration. This exothermic reaction requires careful temperature control to avoid decomposition. The resultant 4-(2-bromophenyl)piperidine-2,6-dione is purified via recrystallization from acetic acid or toluene.
Reductive Ring-Opening
The dione undergoes reductive cleavage using sodium borohydride in the presence of boron trifluoride-THF complex (1:2 molar ratio). Addition occurs at -20°C to 0°C in THF, followed by heating to 40–100°C for 2–12 hours. Alternative reductants like LiAlH4 (2.5 equiv) in anhydrous THF afford comparable yields (~75%) but demand stricter anhydrous conditions.
Boc Protection of Piperidine
The secondary amine in 4-(2-bromophenyl)piperidine is protected using di-tert-butyl dicarbonate (1.05 equiv) in THF/water with Na2CO3 (1.5 equiv) at 10–30°C. Reaction completion within 1–6 hours is confirmed by TLC, and the Boc-protected intermediate is isolated via extraction and solvent evaporation.
Lithiation-Carboxylation
Treatment of the bromoarene with n-butyllithium (1.1–1.3 equiv) in THF at -100°C to -60°C generates a lithium intermediate, which is quenched with excess CO2 (dry ice). After 6–24 hours at ambient temperature, acidic workup yields 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. This step’s efficiency hinges on cryogenic conditions to prevent aryl lithium dimerization.
Deprotection and Hydrochloride Formation
Cleavage of the Boc group is achieved by treating the carboxylic acid with gaseous HCl in dioxane or 4M HCl in dioxane at 0–25°C. After 2–4 hours, the hydrochloride salt precipitates, is filtered, and recrystallized from ethanol/ether. Final purity exceeds 98% by HPLC.
Process Optimization Considerations
- Reduction Alternatives : While NaBH4-BF3·THF is cost-effective, LiAlH4 offers higher reactivity for sterically hindered diones but poses safety risks.
- Lithiation Efficiency : tert-Butyllithium (1.5 equiv) in hexane/THF mixtures enhances metallation rates but increases production costs.
- Salt Formation : Adjusting HCl stoichiometry (1.2–1.5 equiv) during deprotection ensures complete protonation without over-acidification.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of 2-(Piperidin-4-yl)benzoic acid hydrochloride is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to selectively degrade specific proteins within cells. The compound serves as a linker that connects two essential domains:
- Binding Domain to Protein of Interest (POI) : This domain attaches to the target protein that needs to be degraded.
- Binding Domain to E3 Ubiquitin Ligase : This domain recruits the E3 ligase, which facilitates the ubiquitination process, marking the target protein for degradation by the proteasome.
The effectiveness of this compound as a linker is crucial for ensuring the proximity of the POI and E3 ligase, thereby enhancing the efficiency of protein degradation processes .
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which are critical in inflammatory responses. This suggests potential applications in treating various inflammatory diseases .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as:
- Activation of caspases
- Modulation of Bcl-2 family proteins
In vitro studies have reported significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values indicating effective doses for inducing cell death .
| Cell Line | IC Value (µM) | Effect |
|---|---|---|
| MCF-7 | 1.59 | Induces apoptosis |
| A549 | 0.81 | Cytotoxic effect |
Antibacterial Activity
The antibacterial effects of this compound have been explored against various bacterial strains. It shows activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 9.7 |
| Escherichia coli | 256 |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, typically starting from readily available precursors through reactions that include amide formation and subsequent hydrolysis processes. The compound's molecular formula is C12H16ClNO2, with a molecular weight of approximately 241.71 g/mol.
In Vivo Studies
Animal model studies have demonstrated that treatment with this compound can significantly reduce tumor sizes in xenograft models, highlighting its potential as a therapeutic agent in oncology.
Combination Therapies
There is ongoing research into the use of this compound in combination with existing chemotherapy agents to enhance efficacy and combat resistance mechanisms observed in cancer treatments .
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)benzoic acid hydrochloride involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their physicochemical properties, and research findings:
Key Research Findings and Comparative Analysis
Structural and Functional Differences :
Direct attachment of benzoic acid to piperidine (as in the target compound) may enhance rigidity and binding affinity compared to ester derivatives .
Substituent Effects :
- Electron-withdrawing groups (e.g., -CN in 9b) improve metabolic stability and solubility, whereas electron-donating groups (e.g., -OCH₃ in 2-methoxy derivatives) may reduce reactivity .
- Positional isomers (e.g., 4-(piperidin-4-yl)benzoic acid vs. 2-(piperidin-4-yl)benzoic acid) exhibit distinct electronic profiles, influencing their interaction with biological targets .
Biological Activity
2-(Piperidin-4-yl)benzoic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of targeted protein degradation strategies. This compound serves as a linker in Proteolysis-Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. This article explores the biological activities of this compound, detailing its mechanisms of action, pharmacological properties, and potential applications.
The primary biological activity of this compound is its role as a semi-flexible linker in PROTACs. PROTACs are bifunctional molecules that bind to a target protein of interest (POI) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the POI. The linker’s flexibility is crucial for optimizing the spatial orientation necessary for effective interaction between the POI and E3 ligase, thereby enhancing the efficacy of protein degradation.
1. Targeted Protein Degradation
Research has shown that this compound effectively promotes targeted protein degradation through its incorporation into PROTACs. The structural characteristics of this compound allow for efficient formation of ternary complexes, which are essential for successful ubiquitination processes.
2. Binding Affinity Studies
Studies have indicated that this compound exhibits significant binding affinity towards various biological targets, including enzymes and receptors involved in critical cellular processes. These interactions can influence pathways related to cell proliferation and apoptosis.
| Biological Target | Binding Affinity (Kd) | Functional Role |
|---|---|---|
| E3 Ubiquitin Ligase | Low nanomolar range | Initiates protein degradation |
| Specific POIs | Varies | Dependent on PROTAC design |
Case Study 1: Development of PROTACs
In a study focused on developing PROTACs utilizing this compound, researchers demonstrated that varying the length and flexibility of linkers significantly affected the degradation efficiency of target proteins. The semi-flexible nature of this compound allowed for optimal conformations that enhanced complex stability and facilitated effective ubiquitination.
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of PROTACs containing this linker in animal models. Results showed that these compounds led to substantial reductions in target protein levels, correlating with improved therapeutic outcomes in models of cancer and other diseases.
Anticancer Activity
The incorporation of this compound into PROTACs has been linked to significant anticancer effects across various cell lines, including breast and prostate cancer models. The mechanism involves selective degradation of oncogenic proteins, leading to reduced tumor growth rates.
Anti-inflammatory Effects
Preliminary data suggest potential anti-inflammatory properties associated with this compound when used in specific formulations aimed at modulating immune responses through targeted protein degradation pathways.
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-4-yl)benzoic acid hydrochloride, and how are yields optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and benzoic acid precursors. For example, piperidine-4-amine may react with a halogenated benzoic acid derivative under basic conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid . Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .
Q. How is the compound characterized analytically, and what key spectral data should researchers prioritize?
Key characterization methods include:
- NMR spectroscopy : and NMR to confirm the piperidine ring integration (e.g., δ 1.5–3.0 ppm for piperidine protons) and benzoic acid aromatic signals .
- Mass spectrometry : ESI-MS to verify the molecular ion peak (e.g., m/z 241.71 for [M+H]) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate, collect residues, and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from differences in salt form (free base vs. hydrochloride) or crystallinity. To resolve this:
Q. What experimental strategies are effective in troubleshooting low yields during synthesis?
Low yields often result from side reactions (e.g., ring-opening of piperidine). Mitigation approaches include:
- Using protecting groups (e.g., Boc) for the piperidine nitrogen during coupling steps .
- Optimizing reaction time (e.g., 12–24 hours for complete conversion) and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Molecular docking : Predict binding affinity to targets like GPCRs or ion channels using software (e.g., AutoDock Vina). Focus on the benzoic acid moiety for hydrogen-bond interactions .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity data from in vitro assays .
Q. What are the methodological challenges in studying this compound's pharmacokinetics, and how can they be overcome?
Challenges include rapid metabolism of the piperidine ring and poor oral bioavailability. Solutions involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
